N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-8-7-16-11(13-8)3-2-10(15-16)14-9-4-5-12-6-9/h2-3,7,9,12H,4-6H2,1H3,(H,14,15) |
InChI Key |
LNJFCXRCZXDULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)NC3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazo[1,2-b]pyridazin-6-amine
- 3-(1H-indol-6-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine
- N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-b]pyridazin-6-amine
Uniqueness
N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is unique due to its specific structural features, which confer distinct biological and chemical properties. Its imidazo[1,2-b]pyridazine core is known for its stability and versatility, making it a valuable scaffold in various applications .
Biological Activity
N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound features a complex arrangement of nitrogen-containing heterocycles, specifically an imidazo[1,2-b]pyridazine ring fused with a pyrrolidine moiety. Its molecular formula is with a molecular weight of 217.27 g/mol . The compound's structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Inhibition of TAK1 : One of the primary biological activities of this compound is its role as an inhibitor of transforming growth factor-beta activated kinase 1 (TAK1). TAK1 is crucial for regulating cell growth and apoptosis, and its dysregulation is often associated with cancer progression. By inhibiting TAK1, this compound may offer therapeutic benefits in cancer treatment by restoring normal apoptotic pathways.
Binding Interactions : Docking studies have shown that this compound can effectively bind to various proteins involved in cell signaling pathways. These interactions are essential for understanding how this compound influences cellular processes and its potential therapeutic effects.
Biological Activities and Therapeutic Applications
The compound has been implicated in several biological activities:
- Cancer Therapy : Due to its TAK1 inhibition, it shows promise in treating cancers where TAK1 is overactive.
- Neuroprotection : Related compounds have been studied for their neuroprotective effects, particularly concerning conditions like Alzheimer's disease. For instance, derivatives similar to this compound have demonstrated efficacy in inhibiting neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome release and neurodegenerative processes .
Study on nSMase2 Inhibition
A study identified a related compound as a potent inhibitor of nSMase2 with favorable pharmacokinetic properties. This compound demonstrated significant inhibition of exosome release in vivo, suggesting that similar mechanisms may be applicable to this compound and its derivatives in neurodegenerative disease models .
Structure–Activity Relationship (SAR)
Extensive SAR studies have been conducted on analogues of this compound. These studies reveal that modifications to the pyrrolidine ring or the imidazo[1,2-b]pyridazine moiety can significantly impact biological activity. For example, compounds with specific substitutions showed enhanced potency against nSMase2 compared to their parent structures .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroimidazo[1,2-b]pyridazine | Contains chlorine substituent | Potential anti-cancer activity |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | Features an ester group | Modulated signaling pathways |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | Contains a carboxylic acid group | Antimicrobial properties |
This compound stands out due to its unique combination of structural features that enhance its therapeutic potential compared to similar compounds.
Q & A
Q. Q1: What are the key steps and challenges in synthesizing N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation: Construct the imidazo[1,2-b]pyridazine ring via condensation of pyridazine precursors with ketones or aldehydes under microwave-assisted conditions (e.g., 80–120°C, DMF solvent) .
Substitution: Introduce the 2-methyl group via nucleophilic substitution using methyl iodide or methyl bromide in polar aprotic solvents (e.g., DMF, DMSO) .
Amine Coupling: Attach pyrrolidin-3-amine via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
Challenges: Low yields in substitution steps due to steric hindrance; optimize using high-pressure reactors or alternative catalysts (e.g., Ni-based systems). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Structural Characterization
Q. Q2: Which analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C2, pyrrolidine at C6). Look for characteristic shifts: imidazo[1,2-b]pyridazine protons at δ 7.5–8.5 ppm .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄N₆: 231.1356) .
- X-ray Crystallography: Use ORTEP-III for crystal structure determination if single crystals are obtained via slow evaporation in EtOAc/hexane .
Reaction Optimization
Q. Q3: How can researchers address low yields in halogenation or coupling reactions involving this compound?
Methodological Answer:
- Solvent Optimization: Switch to DMA or THF for better solubility of bulky intermediates .
- Catalyst Screening: Test PdCl₂(dppf) or PEPPSI-IPr for improved coupling efficiency .
- Temperature Control: Perform reactions under microwave irradiation (e.g., 150°C, 30 min) to accelerate kinetics .
- Workup Strategies: Use SPE cartridges (e.g., silica gel) for rapid purification of sensitive intermediates .
Advanced SAR Studies
Q. Q4: What strategies are effective for structure-activity relationship (SAR) studies to enhance kinase inhibition?
Methodological Answer:
- Substituent Variation: Replace the 2-methyl group with electron-withdrawing groups (e.g., CF₃) to modulate binding affinity. Synthesize analogs via Suzuki-Miyaura coupling .
- Scaffold Hopping: Fuse additional rings (e.g., triazolo) to the imidazo[1,2-b]pyridazine core to explore new binding pockets .
- Biological Assays: Screen analogs against kinase panels (e.g., DYRK1A, Fyn) using ADP-Glo™ assays. Prioritize compounds with IC₅₀ < 100 nM .
Biological Activity and Mechanisms
Q. Q5: What preclinical models are suitable for evaluating the antineoplastic potential of this compound?
Methodological Answer:
- In Vitro: Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Include controls for off-target effects (e.g., HEK293 normal cells) .
- Mechanistic Studies: Perform Western blotting to assess phosphorylation inhibition of downstream targets (e.g., STAT3, ERK1/2) .
- In Vivo: Use xenograft models (e.g., nude mice with HT-29 tumors) at doses of 10–50 mg/kg (oral or IP). Monitor tumor volume and body weight biweekly .
Data Contradictions
Q. Q6: How should researchers resolve discrepancies in reported bioactivity data across similar imidazo[1,2-b]pyridazine derivatives?
Methodological Answer:
- Assay Standardization: Ensure consistent ATP concentrations (e.g., 1 mM) in kinase assays to avoid false negatives .
- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers or batch effects .
- Orthogonal Validation: Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) .
Analytical Purity
Q. Q7: What methods ensure high purity (>95%) of the compound for in vivo studies?
Methodological Answer:
- Chromatography: Use preparative HPLC with a Phenomenex Luna® C18 column (gradient: 5–95% MeOH in H₂O + 0.1% TFA) .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to remove polar impurities .
- LC-MS Monitoring: Track degradation products (e.g., hydrolyzed amides) using a QTOF mass spectrometer .
Solubility Challenges
Q. Q8: How can researchers improve aqueous solubility for pharmacokinetic studies?
Methodological Answer:
- Salt Formation: React with HCl or citric acid to generate water-soluble salts .
- Co-Solvents: Use 10% DMSO/PEG-400 in saline for IV formulations .
- Prodrug Design: Introduce phosphate esters at the pyrrolidine amine for enhanced bioavailability .
Safety Profiling
Q. Q9: What in vitro assays are critical for early toxicity assessment?
Methodological Answer:
- hERG Inhibition: Use patch-clamp assays to assess cardiac risk (IC₅₀ > 10 μM preferred) .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Ames Test: Evaluate mutagenicity in TA98 and TA100 bacterial strains .
Computational Modeling
Q. Q10: How can molecular docking guide target identification for this compound?
Methodological Answer:
- Protein Preparation: Retrieve kinase structures (e.g., PDB: 4XTL for DYRK1A) and optimize protonation states with MOE .
- Docking Protocols: Use Glide SP mode with OPLS4 force field. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu239 in DYRK1A) .
- MD Simulations: Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
